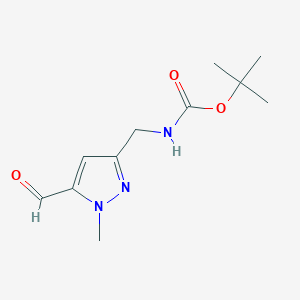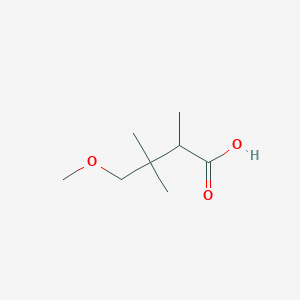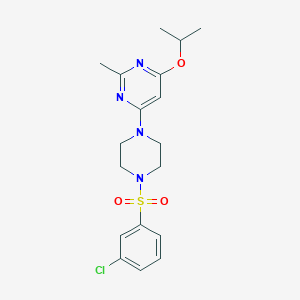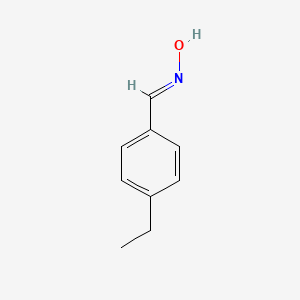
(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzoyl group, a piperazine ring, a styryl group, an oxazole ring, and a nitrile group . These functional groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the piperazine ring). The presence of the nitrile group and the oxazole ring could potentially introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The oxazole ring is a heterocycle that might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on piperazine derivatives, including compounds structurally related to “(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile,” has shown that these compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated the synthesis of various piperazine derivatives and evaluated their antimicrobial activities against different microorganisms. These compounds have been found to possess good to moderate activities, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010), (Mhaske et al., 2014).
Anticancer and Analgesic Properties
Further investigations into piperazine-based compounds have explored their potential anticancer and analgesic properties. A notable example includes the synthesis of novel compounds derived from natural products, such as visnaginone and khellinone, which were found to exhibit significant anti-inflammatory and analgesic activities. These findings highlight the potential of structurally related compounds, including “this compound,” in the development of new therapeutics for pain and inflammation management (Abu‐Hashem et al., 2020).
Chemical Transformations and Heterocyclic System Synthesis
The reactivity and versatility of piperazine derivatives in chemical transformations have been thoroughly studied, revealing their utility in synthesizing a wide array of heterocyclic systems. These studies provide insights into the chemical behavior of “this compound” and its potential applications in the synthesis of novel heterocyclic compounds with diverse biological activities (Ibrahim & El-Gohary, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-20-10-8-19(9-11-20)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(31-24)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMVOLBNHSUAU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)


![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)
![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853280.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)
